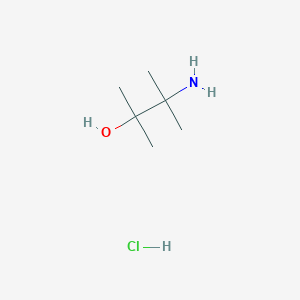
3-Amino-2,3-dimethylbutan-2-ol hydrochloride
概要
説明
3-Amino-2,3-dimethylbutan-2-ol hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO and a molecular weight of 153.65 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,3-dimethylbutan-2-ol hydrochloride typically involves the reaction of 3-amino-2,3-dimethylbutan-2-ol with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Amino-2,3-dimethylbutan-2-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .
科学的研究の応用
3-Amino-2,3-dimethylbutan-2-ol hydrochloride is used in various scientific research fields, including:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of various chemical products.
作用機序
The mechanism of action of 3-Amino-2,3-dimethylbutan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Amino-2,3-dimethylbutan-2-ol hydrochloride include:
- 3-Amino-2,2-dimethylbutan-1-ol hydrochloride
- 3-Amino-2,3-dimethylbutan-2-ol
- 3-Amino-2,2-dimethylbutan-1-ol .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in certain research and industrial applications .
生物活性
3-Amino-2,3-dimethylbutan-2-ol hydrochloride (CAS No. 859811-49-7) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 151.66 g/mol
- IUPAC Name : this compound
The biological activity of this compound is linked to its ability to interact with various biological targets. Its amino and hydroxyl groups can participate in hydrogen bonding, enhancing its binding affinity to enzymes and receptors. This interaction may modulate several biological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It has the potential to bind to neurotransmitter receptors, influencing physiological responses.
1. Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is critical in preventing cellular damage and may have implications in aging and chronic diseases.
2. Neuroprotective Effects
Studies suggest that the compound may have neuroprotective effects by modulating neurotransmitter levels in the brain. This could be beneficial in conditions such as neurodegenerative diseases.
3. Anti-inflammatory Properties
The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This property is significant for developing treatments for inflammatory diseases.
Research Findings and Case Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 1-Amino-2-methylpropan-1-ol | Simpler amino alcohol | Weaker antioxidant activity |
| 4-Aminobutanol | Similar amine structure | Neuroprotective but less effective than 3-Amino compound |
特性
IUPAC Name |
3-amino-2,3-dimethylbutan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-5(2,7)6(3,4)8;/h8H,7H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERDTSBBMDVZOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C)(C)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















